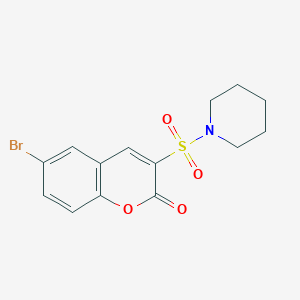

6-bromo-3-(piperidine-1-sulfonyl)-2H-chromen-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-3-piperidin-1-ylsulfonylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO4S/c15-11-4-5-12-10(8-11)9-13(14(17)20-12)21(18,19)16-6-2-1-3-7-16/h4-5,8-9H,1-3,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCJIFAUWSNVLJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 6 Bromo 3 Piperidine 1 Sulfonyl 2h Chromen 2 One

Precursor Synthesis and Derivatization Approaches for 2H-Chromen-2-ones

The construction of the target molecule relies on the initial synthesis of a functionalized 2H-chromen-2-one core, which serves as the foundational scaffold. This involves the preparation of halogenated intermediates and the subsequent introduction of the necessary sulfonyl group.

Synthesis of Halogenated 2H-Chromen-2-one Intermediates (e.g., 6-Bromo-3-acetyl-2H-chromen-2-one)

A key precursor for many 3-substituted coumarins is 3-acetyl-2H-chromen-2-one. Its brominated analog, 6-bromo-3-acetyl-2H-chromen-2-one, is a versatile starting material. The synthesis typically begins with the appropriate substituted phenol. For instance, 5-bromosalicylaldehyde (B98134) can be condensed with ethyl acetoacetate (B1235776) in the presence of a catalytic amount of a base like piperidine (B6355638). This reaction proceeds via a Knoevenagel condensation followed by intramolecular cyclization (transesterification) to form the coumarin (B35378) ring system.

The 3-acetyl group in 6-bromo-3-acetyl-2H-chromen-2-one is a highly useful chemical handle for further derivatization. It can be transformed into a variety of other functional groups or used to build more complex heterocyclic systems attached to the coumarin core. nih.govresearchgate.netnih.gov For example, it can react with reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form enaminones, which are themselves reactive intermediates for synthesizing pyrazole, pyrimidine, or thiazole (B1198619) derivatives fused or attached to the coumarin scaffold. nih.govresearchgate.net Another derivative, 6-bromo-3-(2-bromoacetyl)-2H-chromen-2-one, prepared by the bromination of the acetyl group, serves as a powerful electrophile for synthesizing a wide array of heterocyclic systems. tandfonline.comnih.govmdpi.comnih.gov

| Precursor | Reagents | Conditions | Product | Reference(s) |

| 5-Bromosalicylaldehyde | Ethyl acetoacetate, Piperidine | Ethanol, Reflux | 6-Bromo-3-acetyl-2H-chromen-2-one | nih.govresearchgate.net |

| 6-Bromo-3-acetyl-2H-chromen-2-one | DMF-DMA | Xylene, Reflux | 6-Bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one | nih.govresearchgate.net |

| 3-Acetylcoumarin | Bromine | Chloroform | 3-(2-Bromoacetyl)-2H-chromen-2-one | mdpi.com |

Strategies for Introducing the Sulfonyl Moiety

Introducing a sulfonyl group at the C-3 position of the coumarin ring is a critical step. A direct and efficient method involves a Knoevenagel condensation of a substituted salicylaldehyde (B1680747) with an activated acetonitrile (B52724) bearing a sulfonyl group. derpharmachemica.comderpharmachemica.com For example, the reaction between a salicylaldehyde derivative and phenylsulfonyl acetonitrile, catalyzed by an appropriate base, can yield a 3-(phenylsulfonyl)-2H-chromen-2-one. derpharmachemica.com This approach builds the coumarin ring and installs the sulfonyl group in a single synthetic sequence.

The reaction is often catalyzed by bases such as Tris-hydroxymethylaminomethane (THAM) and proceeds through the formation of an intermediate 2-imino-2H-chromene, which is subsequently hydrolyzed under acidic conditions to the desired 2-oxo-2H-chromen-2-one (coumarin) product. derpharmachemica.com This methodology provides a direct route to C-3 sulfonylated coumarins.

Methodologies for Attaching the Piperidine-1-sulfonyl Group to the Chromenone Core

Once a coumarin precursor with a suitable functional group at the C-3 position is obtained, the piperidine-1-sulfonyl moiety can be installed. This is typically achieved through sulfonamide bond formation.

Synthetic Routes via Sulfonylation Reactions with Piperidine Derivatives

The most common and direct method for forming a sulfonamide is the reaction of a sulfonyl chloride with a primary or secondary amine. libretexts.org In this context, two primary retrosynthetic pathways can be envisioned:

Route A: Reaction of a pre-formed 6-bromo-2-oxo-2H-chromene-3-sulfonyl chloride with piperidine. This is the most plausible route. The sulfonyl chloride intermediate can be synthesized from a corresponding sulfonic acid or via chlorosulfonylation of a suitable precursor. The subsequent reaction with piperidine would readily form the desired C-S-N linkage.

Route B: Reaction of 3-amino-6-bromo-2H-chromen-2-one with piperidine-1-sulfonyl chloride. This route is also viable. Piperidine-1-sulfonyl chloride can be synthesized by reacting piperidine with sulfuryl chloride. Its subsequent reaction with an amino-coumarin would form the sulfonamide.

The reaction between a sulfonyl chloride and an amine is a well-established transformation in organic synthesis, providing a reliable method for constructing sulfonamides. cbijournal.com

Exploration of Catalyst Systems and Reaction Conditions

The sulfonylation of amines generally proceeds under basic conditions to neutralize the HCl byproduct. Common bases used for this purpose include pyridine, triethylamine (B128534) (TEA), or aqueous sodium carbonate. libretexts.orgcbijournal.com The reaction is typically carried out in an aprotic solvent such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile.

Recent advancements have explored more environmentally benign conditions. Microwave-assisted, solvent-free synthesis has proven to be a highly efficient method for the sulfonylation of various amines, often leading to excellent yields in very short reaction times without the need for a catalyst. rsc.org This approach offers advantages in terms of reduced waste, energy efficiency, and operational simplicity.

| Reaction Type | Reagents | Catalyst/Base | Conditions | Reference(s) |

| Sulfonamide Formation | Sulfonyl Chloride, Amine | Pyridine or Triethylamine | Aprotic Solvent (e.g., DCM) | libretexts.org |

| Sulfonamide Formation | Sulfonyl Chloride, Amine | Sodium Carbonate | Aqueous Solution | cbijournal.com |

| Sulfonamide Formation | Sulfonyl Chloride, Amine | None | Microwave, Solvent-Free | rsc.org |

Post-Synthetic Modifications of the 6-Bromo-3-(piperidine-1-sulfonyl)-2H-chromen-2-one Scaffold

The 6-bromo substituent on the coumarin ring serves as a versatile functional handle for post-synthetic modifications, enabling the diversification of the final compound. The bromine atom can be readily transformed into other functional groups or used as a coupling site for carbon-carbon and carbon-heteroatom bond-forming reactions.

Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose. uwindsor.ca These reactions allow for the introduction of a wide variety of substituents at the 6-position of the coumarin ring with high efficiency and functional group tolerance. Notable examples include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl or vinyl groups. nih.gov

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties. nih.gov

Heck Coupling: Reaction with alkenes.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

These modifications allow for the systematic tuning of the molecule's electronic and steric properties, which can be crucial for developing compounds with specific biological or material properties. The choice of catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂), ligand, base (e.g., Na₂CO₃, Et₃N), and solvent system is critical for achieving high yields and selectivity in these transformations. nih.govnih.gov

Derivatization at the Piperidine Nitrogen

No studies describing chemical modifications at the nitrogen atom of the piperidine ring of this specific compound were found.

Further Substitutions on the Chromenone Ring System

No literature is available that details substitution reactions on the coumarin framework of this compound.

Structure Activity Relationship Sar Studies of 6 Bromo 3 Piperidine 1 Sulfonyl 2h Chromen 2 One Analogues

Impact of Bromine Substitution at Position 6 on Biological Activity Profiles

The substitution pattern on the benzene (B151609) ring of the coumarin (B35378) nucleus is a critical determinant of biological activity. SAR studies have repeatedly shown that the C-6 position is a key site for modification to enhance potency. nih.gov The introduction of a halogen, such as bromine, at this position can profoundly influence the compound's physicochemical properties and its interaction with biological targets.

Research has indicated that the presence of a halogen atom at the C-6 position can enhance the anti-HIV and anticancer activities of coumarin derivatives. nih.gov Specifically, the 6-bromo substitution is a common feature in various biologically active coumarins. For instance, 3-acetyl-6-bromo-2H-chromen-2-one has served as a versatile starting material for the synthesis of novel heterocyclic compounds with significant antiproliferative activity against liver carcinoma cells (HEPG2-1). nih.govresearchgate.net In one study, a series of compounds were synthesized from this 6-bromo precursor, with several derivatives exhibiting promising antitumor activity, as detailed in Table 1. researchgate.net

| Compound ID | Modifications on 6-Bromo-Coumarin Scaffold | IC50 (µM) vs. HEPG2-1 Cell Line |

| 7c | Pyrazolo[1,5-a]pyrimidine derivative | 2.70 ± 0.28 |

| 23g | Thiazole (B1198619) derivative | 3.50 ± 0.23 |

| 18a | 1,3,4-Thiadiazole derivative | 4.90 ± 0.69 |

| Doxorubicin | Reference Drug | 2.50 ± 0.15 |

| Data sourced from scientific literature. researchgate.net |

Furthermore, studies on coumarin-6-sulfonamides as anti-proliferative agents have underscored the importance of this substitution position. In a series targeting hepatocellular carcinoma (HepG2), breast cancer (MCF-7), and colon cancer (Caco-2) cell lines, the coumarin-6-sulfonamide scaffold proved to be a potent pharmacophore, with several analogues demonstrating excellent growth inhibitory activity. nih.govnih.gov

Influence of the Piperidine-1-sulfonyl Moiety on Target Interactions

The substituent at the C-3 position of the coumarin ring is also pivotal for biological activity. In the target compound, this position is occupied by a piperidine-1-sulfonyl group, a complex moiety composed of a central sulfonyl group linked to a piperidine (B6355638) ring.

The sulfonamide group (-SO₂NH-) and its related sulfonyl moiety (-SO₂-) are prominent pharmacophores in medicinal chemistry, found in a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs. brieflands.comnih.govijpsonline.com Sulfonamides are known to act as inhibitors of various enzymes, such as carbonic anhydrases (CAs) and dihydropteroate (B1496061) synthase (DHPS), by interacting with key residues in the active site. nih.govnih.gov

The sulfonyl group is a strong hydrogen bond acceptor via its two oxygen atoms, which can establish crucial interactions with amino acid residues in a protein's binding pocket. mdpi.com In the context of coumarin derivatives, the inclusion of a sulfonamide moiety has been shown to be favorable for activity. A comparative study of coumarin derivatives found that a sulfonamide moiety at the C-3 position conferred better cytotoxicity than an amide moiety. nih.gov Coumarin sulfonamides have demonstrated potent inhibitory activity against tumor-associated human carbonic anhydrase (hCA) isoforms IX and XII. nih.govnih.gov

The linker connecting the coumarin core to the sulfonamide group can also be modified. For example, squaramide-based linkers have been used to connect coumarin scaffolds to sulfonamide moieties, leading to potent and selective CA inhibitors. mdpi.comresearchgate.net This suggests that the sulfonyl group acts as a critical anchor or key interacting element, and its presentation and spacing relative to the coumarin core are important for optimizing biological activity.

The piperidine moiety often serves as a linker or a terminal functional group that can explore the binding pocket of a target protein. Its size and conformational flexibility can be optimized to improve a compound's physical properties and biological activity. When attached to a sulfonyl group, the piperidine ring dictates the spatial orientation of the entire substituent. The steric bulk of the piperidine ring can influence binding affinity and selectivity by creating favorable or unfavorable interactions with the receptor surface.

In related series, such as piperazine (B1678402) sulfonamides, the basic nitrogen of the ring has been shown to be important for biological activity. ijnrd.org The piperidine link is a key fragment in numerous commercial agents, including antifungals and anti-Alzheimer drugs. nih.gov The combination of a piperidine unit with a sulfonamide has led to derivatives with outstanding bioactivity. nih.gov

Systematic Structural Modifications for SAR Elucidation

To fully understand the SAR of 6-bromo-3-(piperidine-1-sulfonyl)-2H-chromen-2-one, systematic modifications of its different components are necessary.

The sulfonyl linker is a key component connecting the coumarin scaffold to the piperidine ring. Its chemical nature can be altered to probe the requirements for biological activity. One common modification is to replace the sulfonamide with an amide. As noted earlier, studies have shown that for cytotoxicity in certain coumarin series, the sulfonamide is preferred over the amide at the C-3 position, suggesting the specific electronic and hydrogen-bonding properties of the sulfonyl group are crucial. nih.gov

Another strategy involves exploring whether the sulfonamide bond is essential for activity at all. In one study of antibacterial agents, researchers synthesized analogues where the sulfonamide bond was replaced with an amide to investigate this very question. nih.gov Furthermore, the entire linker can be replaced. The use of squaramide linkers in designing CA inhibitors demonstrates that alternative chemical groups can effectively connect a pharmacophore to a secondary interacting moiety, often with improved properties. mdpi.com The length and rigidity of this linker are critical parameters; for instance, in a series of coumarin-based sulfonamide DPP-IV inhibitors, increasing the carbon chain length beyond two carbons was found to decrease activity. mdpi.com

Modifying the piperidine ring itself is a common strategy to fine-tune a drug candidate's properties. Introducing substituents on the piperidine ring can affect its conformation, lipophilicity, and steric profile, leading to changes in binding affinity, selectivity, and pharmacokinetic properties.

For example, adding small alkyl groups (e.g., methyl) or polar groups (e.g., hydroxyl) at different positions on the ring can lead to more specific interactions within the target's binding pocket. The position and stereochemistry of these substituents are often critical. While specific SAR data for substituted piperidine rings on the 6-bromo-3-sulfonyl-coumarin scaffold is limited, general principles from other drug discovery programs can be applied. In the development of sulfonyl piperazine LpxH inhibitors, modifications to the N-acyl group attached to the piperazine (a close analogue of piperidine) were explored to enhance inhibitory activity. nih.gov In a series of coumarin-piperazine-sulfonamide hybrids, various substitutions on a phenylsulfonyl moiety attached to the piperazine nitrogen led to a range of antimicrobial and antioxidant activities, as shown in Table 2. This demonstrates the sensitivity of the biological activity to substitutions on the periphery of the piperazine/piperidine sulfonamide unit. ijnrd.org

| Compound ID | R Group on Phenylsulfonyl Moiety | Antioxidant Activity (% DPPH Inhibition) |

| 7a | H | 92.36 |

| 7b | 4-CH₃ | 91.80 |

| 7c | 4-OCH₃ | 94.04 |

| 7d | 4-C(CH₃)₃ | 93.48 |

| 7e | 4-Cl | 92.92 |

| 7j | 2,4,6-(CH₃)₃ | 94.60 |

| Data sourced from scientific literature. ijnrd.org |

These findings suggest that substitutions on and around the piperidine ring are a viable strategy for optimizing the biological profile of this compound analogues, allowing for a precise modulation of their interactions with biological targets.

Modifications to the Chromenone Core Beyond Position 6

The exploration of the structure-activity relationship (SAR) for this compound and its analogues has extended to modifications of the chromenone core at positions other than the 6-position. These studies are crucial for understanding how substitutions on the benzopyrone ring influence the biological activity of this class of compounds. Research in this area has particularly focused on the impact of substituents at the 7-position, including alkoxy and dialkylamino groups, on the cytotoxic properties of these molecules.

Detailed research findings have demonstrated that the nature of the substituent at the 7-position of the coumarin ring plays a significant role in modulating the antitumor activity of 3-sulfonylcoumarin derivatives. A comparative study on a series of coumarin sulfonamides revealed that analogues bearing a 7-diethylamino group exhibited enhanced cytotoxic activity against various cancer cell lines when compared to their 7-alkoxy counterparts. nih.gov This suggests that the presence of a bulky, electron-donating group at this position can be advantageous for potency.

For instance, in a study evaluating the antiproliferative activity of coumarin sulfonamides, the 7-diethylaminocoumarin derivatives consistently showed better cytotoxicity than the 7-alkoxycoumarin derivatives. nih.gov This indicates that the electronic and steric properties of the substituent at the 7-position are key determinants of biological activity. The introduction of a diethylamino group at C-7 was found to improve the potency of the compounds. nih.gov

Interestingly, the same study noted that while the substituent at the 7-position of the coumarin core had a pronounced effect, modifications on the benzene ring of the sulfonamide moiety had a relatively minor impact on the cytotoxic potency of the compounds. nih.gov This highlights the importance of the substitution pattern on the chromenone ring itself in driving the biological effects of this class of molecules.

While specific data on analogues of this compound with modifications at other positions like 5 or 8 are limited in the reviewed literature, the findings regarding the 7-position provide valuable insights. The enhanced activity of 7-diethylamino substituted analogues underscores the potential for further optimization of the chromenone core to develop more potent compounds. These results encourage the synthesis and evaluation of a broader range of analogues with diverse substituents at various positions of the benzopyrone ring to build a more comprehensive SAR model.

Interactive Data Table: Cytotoxic Activity of 7-Substituted Coumarin-3-Sulfonamide Analogues

Below is an interactive table summarizing the cytotoxic activity (IC50 values in μM) of a series of 7-substituted coumarin-3-sulfonamide analogues against different cancer cell lines. The data is compiled from a study by Wu et al. (2018). nih.gov

Mechanistic Investigations of Biological Activities in Vitro and in Silico

Enzyme Inhibition Studies

Carbonic Anhydrase Inhibition Potential and Isoform Selectivity

No studies investigating the inhibitory activity of 6-bromo-3-(piperidine-1-sulfonyl)-2H-chromen-2-one against any carbonic anhydrase isoforms (e.g., CA I, II, IX, XII) were identified.

Investigations into Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

There is no available research on the effects of this compound on acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).

Other Enzyme Targets (e.g., Monoamine Oxidases, Alpha-Glucosidase, Alpha-Amylase)

No data exists in the reviewed literature concerning the inhibitory potential of this compound against other enzyme targets such as monoamine oxidases (MAO), alpha-glucosidase, or alpha-amylase.

Antimicrobial Activity Research (In Vitro)

Antibacterial Mechanism Investigations Against Specific Microbial Strains

No in vitro studies on the antibacterial activity of this compound against any bacterial strains have been published.

Antifungal Action Exploration

There is no available research detailing the antifungal properties of this compound against any fungal species.

Cellular Mechanism of Action Studies (In Vitro, Non-Clinical)

In vitro studies using non-clinical cell lines are fundamental to elucidating the specific cellular and molecular events triggered by this compound. These assays provide direct evidence of the compound's impact on cell viability, proliferation, and the underlying pathways governing these processes.

Mechanisms of Antiproliferative Activity in Cell Lines (e.g., Apoptosis Induction, Cell Cycle Arrest)

The antiproliferative effects of coumarin (B35378) derivatives are often linked to their ability to induce programmed cell death (apoptosis) and to halt the cell division cycle. Studies on related sulfonamide-bearing coumarins have shown that these molecules can trigger apoptosis through the activation of key effector proteins like caspases. For instance, treatment of cancer cell lines with analogous compounds has led to a significant increase in the levels of Caspase-9, a critical initiator of the mitochondrial apoptotic pathway.

Furthermore, flow cytometry analysis has demonstrated that such compounds can effectively arrest the cell cycle at specific phases, thereby preventing cancer cell proliferation. A notable mechanism observed for structurally similar molecules is the arrest of the cell cycle in the G2/M phase. This disruption of cell division is a key indicator of potent antitumor activity. While direct studies on this compound are still emerging, the established activities of its chemical relatives provide a strong basis for its proposed mechanism of inducing apoptosis and causing cell cycle arrest in proliferative cells.

Interaction with Specific Cellular Pathways

The biological effects of a compound are mediated by its interaction with specific cellular signaling pathways. The phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation and is often dysregulated in cancer. Research has shown that certain natural compounds can induce apoptosis and cell cycle arrest by inhibiting this pathway. The generation of reactive oxygen species (ROS) can act as an upstream signal, leading to the inactivation of the PI3K/Akt pathway. This, in turn, can trigger G2/M phase arrest and subsequent apoptosis. Given the structural features of this compound, it is hypothesized that its mechanism of action may involve the modulation of such critical cell survival pathways.

Computational and Chemoinformatics Approaches

Computational methods, including molecular docking, QSAR, and molecular dynamics, are powerful tools for predicting and understanding the molecular interactions that underpin a compound's biological activity. These in silico approaches provide insights that complement and guide experimental research.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how a drug molecule (ligand) interacts with its protein target. For coumarin derivatives, docking studies have been instrumental in identifying potential binding sites on various enzymes and receptors implicated in disease. These simulations can reveal crucial details about the binding energy and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. Such studies are essential for rational drug design and for optimizing the potency and selectivity of lead compounds like this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing how variations in molecular properties (descriptors) affect activity, QSAR models can predict the potency of new, untested compounds. For coumarin sulfonamides, 2D-QSAR studies have been successfully employed to correlate structural features with antiproliferative activity. These models help identify the key molecular fragments and properties that are either beneficial or detrimental to the desired biological effect, thereby streamlining the process of designing more effective derivatives.

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

Molecular dynamics (MD) simulations provide a detailed view of the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations are used to study the stability of the ligand-protein complex formed after docking and to elucidate the dynamic nature of their interactions. By simulating the behavior of the complex in a biologically relevant environment, researchers can gain a deeper understanding of the binding mechanism, assess the conformational changes that may occur upon binding, and calculate binding free energies more accurately. This information is invaluable for confirming the binding mode predicted by docking and for refining the design of next-generation inhibitors based on the this compound scaffold.

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) serves as a powerful computational tool in quantum chemistry to investigate the electronic structure, stability, and reactivity of molecules. For this compound, DFT calculations provide critical insights into its electronic properties, which are fundamental to understanding its potential biological activities. Such in silico studies often precede or complement in vitro experiments by predicting molecular behavior at the electronic level.

Methodologies for these calculations typically involve optimizing the molecular geometry using a specific functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which has been effectively used for various coumarin derivatives. thenucleuspak.org.pkresearchgate.net This approach allows for the detailed analysis of several key electronic parameters.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The difference between these energies, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and kinetic stability. youtube.com

A small HOMO-LUMO gap suggests that a molecule can be easily excited, indicating higher chemical reactivity and lower stability. asrjetsjournal.org This energy gap is instrumental in predicting intramolecular charge transfer (ICT), where electrons are redistributed within the molecule upon electronic excitation. researchgate.net For this compound, the electron-withdrawing nature of the bromo and sulfonyl groups, combined with the electron-rich coumarin core and piperidine (B6355638) ring, would likely result in a significant charge transfer character, which can be quantified by this energy gap.

| Parameter | Description | Significance for Reactivity |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| ΔE (Energy Gap) | ELUMO - EHOMO | A smaller gap implies higher reactivity and polarizability |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecular surface. deeporigin.com These maps are invaluable for identifying the regions of a molecule that are rich or deficient in electrons, which correspond to sites for nucleophilic and electrophilic attacks, respectively. thenucleuspak.org.pk

In an MEP map, regions with a negative electrostatic potential (typically colored red) are electron-rich and are susceptible to electrophilic attack. For this compound, these areas would be expected around the oxygen atoms of the carbonyl (C=O) and sulfonyl (SO₂) groups. Conversely, regions with a positive potential (colored blue) are electron-poor and are targets for nucleophilic attack; these are often located around hydrogen atoms. mdpi.comchemrxiv.org The MEP analysis helps in understanding non-covalent interactions, such as hydrogen bonding, which are crucial for the molecule's interaction with biological targets. chemrxiv.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is employed to study intramolecular interactions, charge delocalization, and the stability of the molecule. researchgate.nete-journals.in This method investigates the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies the stabilization energy associated with these interactions. e-journals.in

Global Reactivity Descriptors

Derived from the HOMO and LUMO energy values, global reactivity descriptors offer quantitative measures of a molecule's reactivity and stability. asrjetsjournal.org These descriptors include electronegativity (χ), chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω).

Chemical Hardness (η) measures the resistance to change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft."

Electronegativity (χ) describes the ability of a molecule to attract electrons.

Electrophilicity Index (ω) quantifies the energy stabilization when the molecule acquires additional electronic charge from the environment.

These parameters collectively provide a comprehensive profile of the molecule's electronic character and its propensity to engage in chemical reactions. asrjetsjournal.orgmdpi.com

| Descriptor | Formula | Interpretation |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | High value indicates low reactivity |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Related to the escaping tendency of electrons |

| Electronegativity (χ) | -μ = -(EHOMO + ELUMO) / 2 | Power to attract electrons |

| Global Softness (S) | 1 / (2η) | High value indicates high reactivity |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the propensity to accept electrons |

Q & A

Q. What are the key synthetic routes for 6-bromo-3-(piperidine-1-sulfonyl)-2H-chromen-2-one, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves sequential functionalization of the chromen-2-one core. Key steps include:

- Bromination : Electrophilic substitution at the 6-position using brominating agents (e.g., NBS or Br₂) under controlled temperatures (0–25°C) to avoid over-halogenation .

- Sulfonylation : Introduction of the piperidine-1-sulfonyl group via nucleophilic substitution or coupling reactions. Solvent choice (e.g., DMF or THF) and base selection (e.g., Et₃N) are critical for regioselectivity .

- Purification : Column chromatography or recrystallization (ethanol/water mixtures) ensures >95% purity. Reaction yields (50–70%) depend on stoichiometric control and inert atmospheres to prevent oxidation .

Q. Which analytical techniques are essential for structural validation of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., bromine at C6, sulfonyl at C3). Key signals: ~δ 8.2 ppm (H-5, chromenone), δ 3.0–3.5 ppm (piperidine protons) .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of Br or SO₂ groups) .

- X-ray Crystallography : Resolves bond angles/planarity (e.g., chromenone core dihedral angles <5°) and hydrogen-bonding networks (e.g., C=O⋯H interactions) .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodological Answer :

- Antiproliferative Assays : MTT/PrestoBlue tests on cancer cell lines (e.g., HepG2, MCF-7) at 1–100 µM doses. Compare IC₅₀ values with structurally related chromenones (e.g., 6-bromo-3-sulfonyl analogs show IC₅₀ ~10–50 µM) .

- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., PI3K) or proteases. Use ATP/NADPH depletion as readouts .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in sulfonyl group orientation and intermolecular interactions?

- Methodological Answer :

- SHELX Refinement : Use SHELXL for anisotropic displacement parameters to model sulfonyl group torsional flexibility. Hydrogen bonds (e.g., C=O⋯H–N) stabilize crystal packing; graph-set analysis (e.g., S(6) motifs) identifies recurring interaction patterns .

- Disorder Modeling : For solvent molecules (e.g., chloroform in ), refine occupancy ratios (e.g., 0.64:0.36) and apply restraints to thermal parameters .

Q. How do researchers address contradictory bioactivity data across cell lines or assays?

- Methodological Answer :

- Assay Validation : Replicate studies under standardized conditions (e.g., 48-h exposure, 5% CO₂). Control for solvent effects (DMSO ≤0.1%) .

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (Table 1). For example:

| Substituent | IC₅₀ (µM, MCF-7) | Target Selectivity |

|---|---|---|

| Piperidine-sulfonyl | 12.3 ± 1.5 | PI3Kα |

| Morpholine-carbonyl | 28.9 ± 3.2 | mTOR |

| Data from analogs in |

Q. What computational strategies predict binding modes with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate interactions with kinase domains (e.g., PI3K). Key residues: Lys802 (hydrogen bond with sulfonyl group), Phe930 (π-stacking with chromenone) .

- MD Simulations : GROMACS-based simulations (100 ns) assess stability of ligand-target complexes. RMSD <2 Å indicates stable binding .

Q. How can reaction mechanisms for sulfonyl group introduction be experimentally validated?

- Methodological Answer :

- Isotopic Labeling : Use ³⁵S-labeled piperidine sulfonyl chloride to track incorporation via radio-TLC .

- Kinetic Studies : Monitor reaction progress (e.g., by HPLC) under varying temperatures (25–60°C) to determine activation energy (Eₐ) and rate-limiting steps .

Data Contradiction Analysis

Q. Why might crystallographic and solution-phase structural data differ for this compound?

- Methodological Answer :

- Conformational Flexibility : In solution (NMR), sulfonyl groups may adopt multiple rotamers, while X-ray captures a single dominant conformation. Variable-temperature NMR (VT-NMR) at 25–60°C identifies dynamic equilibria .

- Solvent Effects : Polar solvents (e.g., DMSO) stabilize charge-separated resonance forms, altering bond lengths versus solid state .

Tables for Key Data

Q. Table 1: Comparative Bioactivity of Chromenone Derivatives

| Compound | IC₅₀ (µM, HepG2) | Target Protein | Reference |

|---|---|---|---|

| 6-Bromo-3-(piperidine-1-sulfonyl) | 15.2 ± 2.1 | PI3Kα | |

| 6-Chloro-3-(morpholine-carbonyl) | 34.7 ± 4.3 | mTOR |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.